molecular formula C12H7F2NO2 B8487608 2',5-Difluoro-2-nitro-1,1'-biphenyl

2',5-Difluoro-2-nitro-1,1'-biphenyl

Cat. No.: B8487608
M. Wt: 235.19 g/mol
InChI Key: AFKKIBKWSSIUMZ-UHFFFAOYSA-N
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Description

2',5-Difluoro-2-nitro-1,1'-biphenyl is a nitroaromatic compound featuring a biphenyl backbone substituted with a nitro group at the 2-position and fluorine atoms at the 2' and 5 positions. Nitration of biphenyl derivatives is highly dependent on reaction conditions and substituent effects; for example, nitric acid in CCl₄ favors nitration at the 2-position of biphenyl . Nitroaromatics are widely used in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing properties , and fluorination often enhances metabolic stability and lipophilicity in bioactive molecules.

Properties

Molecular Formula

C12H7F2NO2

Molecular Weight

235.19 g/mol

IUPAC Name

4-fluoro-2-(2-fluorophenyl)-1-nitrobenzene

InChI

InChI=1S/C12H7F2NO2/c13-8-5-6-12(15(16)17)10(7-8)9-3-1-2-4-11(9)14/h1-7H

InChI Key

AFKKIBKWSSIUMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 2',5-difluoro-2-nitro-1,1'-biphenyl, emphasizing substituent effects, physical properties, and synthesis:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Properties/Synthesis References
This compound C₁₂H₇F₂NO₂ 239.19 2-NO₂, 2'-F, 5-F Not reported Hypothesized to exhibit enhanced stability and directed reactivity due to fluorine atoms. Fluorination may influence nitration regiochemistry.
4,4'-Difluoro-2-nitrodiphenyl C₁₂H₇F₂NO₂ 239.19 2-NO₂, 4-F, 4'-F 94–94.5 Synthesized via nitration of 4,4'-difluorodiphenyl. Higher symmetry may contribute to crystalline stability.
5-Fluoro-2-nitro-1,1'-biphenyl C₁₂H₈FNO₂ 217.20 2-NO₂, 5-F Not reported Hazardous (H301, H311, H331); stored at room temperature. Lacks a second fluorine, reducing steric effects.
2-Nitro-1,1'-biphenyl C₁₂H₉NO₂ 199.20 2-NO₂ Not reported Synthesized via HNO₃ in CCl₄. Simpler structure with no fluorine substituents.
5-Methyl-2-nitro-1,1'-biphenyl C₁₃H₁₁NO₂ 213.24 2-NO₂, 5-CH₃ Not reported 98% purity; methyl group increases hydrophobicity compared to fluorine analogs.

Key Observations:

Substituent Effects on Physical Properties: Fluorine atoms reduce symmetry and may lower melting points compared to non-fluorinated analogs. Methyl groups (e.g., in 5-methyl-2-nitro-1,1'-biphenyl) increase molecular weight and hydrophobicity compared to fluorine substituents .

Synthesis and Reactivity: Nitration conditions critically influence substituent placement. For instance, HNO₃ in CCl₄ yields 2-nitro-biphenyl , while nano-catalyzed reactions favor 4-nitro isomers . Fluorine’s electron-withdrawing nature may deactivate certain positions to electrophilic substitution, directing nitration to specific sites.

Hazard Profiles :

  • Fluorinated nitroaromatics like 5-fluoro-2-nitro-1,1'-biphenyl exhibit acute toxicity (oral, dermal, and inhalation hazards) , suggesting similar risks for this compound.

Biological and Industrial Relevance :

  • Nitro groups enhance electrophilicity, making these compounds intermediates in dye and pharmaceutical synthesis. Fluorine improves resistance to oxidative degradation .

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